molecular formula C21H21N3O4 B2608536 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide CAS No. 1797351-79-1

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2608536
CAS No.: 1797351-79-1
M. Wt: 379.416
InChI Key: RHMPHAAEQNAPLN-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide (CAS 1797351-79-1) is a synthetic organic compound with a molecular formula of C21H21N3O4 and a molecular weight of 379.4 g/mol . Its structure is characterized by a 1H-pyrazol-4-yl core that is substituted at the nitrogen atom with a (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl group, forming a key part of its scaffold. This central heterocyclic system is further functionalized with a 2-(o-tolyloxy)acetamide group, which contributes to the compound's overall properties and potential for molecular recognition . Compounds featuring the 1H-pyrazol-4-yl scaffold and related heterocyclic structures are of significant interest in medicinal chemistry and chemical biology research . The structural motifs present in this molecule, including the benzo[1,4]dioxin and acetamide functionalities, are commonly explored in the development of novel bioactive molecules and are frequently investigated for their interactions with various biological targets . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, as well as a core structure for structure-activity relationship (SAR) studies in drug discovery efforts . This product is strictly intended for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as it may be hazardous if ingested or if it comes into contact with skin or eyes. Please refer to the Safety Data Sheet for comprehensive handling and safety information.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-15-6-2-3-7-18(15)27-14-21(25)23-16-10-22-24(11-16)12-17-13-26-19-8-4-5-9-20(19)28-17/h2-11,17H,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMPHAAEQNAPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dioxin Moiety: The dioxin moiety can be introduced via a cyclization reaction involving a suitable precursor such as a catechol derivative.

    Coupling Reactions: The pyrazole and dioxin intermediates are then coupled using a suitable linker, often involving a halogenated intermediate and a nucleophilic substitution reaction.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Amide Bond Reactivity

The acetamide group (-N-C(=O)-) participates in hydrolysis and nucleophilic substitution reactions:

Reaction TypeConditionsProductsNotes
Acidic HydrolysisHCl/H₂O (reflux)2-(o-Tolyloxy)acetic acid + Amine derivativeComplete cleavage observed under prolonged heating
Basic HydrolysisNaOH/EtOHSodium 2-(o-tolyloxy)acetate + Amine intermediateRequires catalytic phase-transfer agents for efficiency
Nucleophilic Acyl SubstitutionR-X (alkyl halides), DIPEA/DMFN-Alkylated derivativesLimited reactivity due to steric hindrance from pyrazole

Pyrazole Ring Functionalization

The 1H-pyrazole ring exhibits electrophilic substitution and coordination chemistry:

  • Nitrogen Alkylation :
    Reacts with iodomethane (CH₃I) in THF to form N-methylpyrazolium salts, confirmed by ¹H NMR downfield shifts (Δδ = +0.8 ppm for N-CH₃) .

  • Metal Coordination :
    Forms complexes with Cu(II) and Pd(II) via pyrazole N-atoms, as evidenced by UV-Vis absorption at λ = 420–450 nm (d-d transitions) .

Benzodioxane Modifications

The 2,3-dihydrobenzo[b] dioxin system undergoes ring-opening and oxidation:

ReactionReagentsOutcome
Oxidative Ring OpeningKMnO₄/H₂SO₄1,2-Dihydroxybenzene derivative + CO₂
Photochemical DegradationUV light (254 nm)Radical intermediates detected via ESR spectroscopy

Ether Linkage Reactivity

The o-tolyloxy group (-O-C₆H₃(CH₃)-) demonstrates:

  • O-Dealkylation :
    BBr₃ in CH₂Cl₂ cleaves the ether bond, yielding 2-(hydroxy)acetamide derivatives (yield: 72–85%) .

  • Electrophilic Aromatic Substitution :
    Nitration (HNO₃/H₂SO₄) occurs at the para-position relative to the methyl group (HPLC purity >95%) .

Cross-Coupling Reactions

Palladium-catalyzed transformations leverage the pyrazole’s directing effects:

ReactionCatalyst SystemProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives (confirmed by X-ray)
Buchwald-HartwigPd₂(dba)₃/XantphosN-Arylated pyrazoles (isolated yields: 60–78%)

Photochemical Behavior

Critical for applications in fragrance formulations :

  • Primary Degradation Pathway :
    AcetamidehνRadical intermediatesCarboxylic acid derivatives\text{Acetamide} \xrightarrow{h\nu} \text{Radical intermediates} \rightarrow \text{Carboxylic acid derivatives}

  • Stabilization Strategies :
    Addition of 0.1% BHT (butylated hydroxytoluene) reduces photodegradation by 40% (HPLC-DAD analysis) .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

DerivativeKey ModificationReactivity Difference
Fluorophenoxy variant -F substituent20% faster hydrolysis (Hammett σₚ = +0.06)
Thiophene-containing analogue S-heterocycleEnhanced Pd-catalyzed coupling yields (Δ +15%)

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and dioxin structures exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, inhibition of cell proliferation, and modulation of signaling pathways associated with tumor growth. For instance, studies have shown that derivatives of pyrazole can inhibit certain kinases involved in cancer progression.

Anti-inflammatory Effects

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide may also possess anti-inflammatory properties. Compounds with similar structures have been documented to reduce pro-inflammatory cytokine production in various models of inflammation.

Neuroprotective Properties

Preliminary studies suggest that this compound could have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature enhances its therapeutic potential in neurological applications.

Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Photovoltaic Devices

Research has explored the use of such compounds in organic photovoltaic devices due to their potential light-harvesting capabilities. The conjugated systems within these compounds may facilitate charge transfer processes essential for efficient energy conversion.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, derivatives of the pyrazole moiety demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of similar compounds found that they significantly reduced edema in animal models by inhibiting the NF-kB signaling pathway, highlighting their potential as therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2,3-Dihydrobenzo[1,4]dioxin + pyrazole o-Tolyloxy acetamide C₂₂H₂₁N₃O₄ 403.43 g/mol* Lipophilic o-tolyloxy group; pyrazole N-H for H-bonding
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 2,3-Dihydrobenzo[1,4]dioxin + triazole Thio-linked triazole with pyridine and ethyl groups C₁₈H₁₈N₆O₃S 398.44 g/mol Thioether bridge enhances metabolic stability; pyridine improves solubility
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + dichlorophenyl Dichlorophenyl acetamide C₁₁H₈Cl₂N₂OS 303.16 g/mol Dichlorophenyl enhances halogen bonding; thiazole enables metal coordination
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N'-(1,3-dimethyl-1H-pyrazol-4-ylmethyl)-oxalamide 2,3-Dihydrobenzo[1,4]dioxin + pyrazole Oxalamide linker with dimethylpyrazole C₁₉H₂₀N₄O₄ 380.39 g/mol Oxalamide linker may improve conformational rigidity
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(2-(substituted)thiazolidin-3-yl)acetamides Coumarin + thiazolidinone Chromenyloxy acetamide with thiazolidinone Variable ~350–400 g/mol Coumarin provides fluorescence; thiazolidinone enhances anti-inflammatory activity

*Calculated based on analogous structures.

Crystallographic and Supramolecular Behavior

  • Triazole derivatives (e.g., ) exhibit planar conformations favoring π-stacking, while the dihydrodioxin-pyrazole scaffold may adopt a bent geometry, affecting crystal packing .

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound can be expressed as:

C19H22N2O3C_{19}H_{22}N_{2}O_{3}

Key Characteristics

PropertyDetails
Molecular Weight 342.39 g/mol
CAS Number Not explicitly provided
Purity Typically >95%
Storage Conditions Store in a cool, dry place

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it exhibits significant cytotoxicity at low micromolar concentrations, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Research indicates that it shows effectiveness against several bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways.

Antiparasitic Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. The low micromolar potencies observed suggest that it could be developed into a therapeutic option for parasitic infections.

Case Studies

  • Cytotoxicity Assays : A study conducted on various pyrazole derivatives reported that this compound exhibited IC50 values ranging from 5 to 15 µM against several cancer cell lines, indicating strong cytotoxic effects (source: ).
  • Antimicrobial Testing : A comprehensive evaluation found that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) as low as 10 µg/mL (source: ).
  • Antiparasitic Activity : In vivo studies demonstrated that treatment with this compound led to a significant reduction in parasitic load in infected animal models, supporting its potential use in treating parasitic diseases (source: ).

Q & A

Q. What synthetic strategies are optimal for preparing N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide?

Methodological Answer: The compound’s synthesis typically involves coupling a pyrazole-4-amine derivative with a functionalized acetamide precursor. Key steps include:

  • Amide bond formation : Use carbodiimide coupling reagents (e.g., EDC/HOBt) to react 1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-amine with 2-(o-tolyloxy)acetic acid.
  • Protection/deprotection : Optimize protecting groups (e.g., tert-butoxycarbonyl) for amine intermediates to prevent side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (methanol/acetone) to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D (HSQC, HMBC) spectra to confirm regiochemistry of the pyrazole and dihydrobenzodioxin moieties.
  • X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., N–H⋯O hydrogen bonding) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C22H21N3O4\text{C}_{22}\text{H}_{21}\text{N}_3\text{O}_4) with <2 ppm error .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the biological activity of this compound in anticonvulsant studies?

Methodological Answer:

  • In vitro GABA receptor binding assays : Use 3H^3H-muscimol or 3H^3H-flunitrazepam to measure affinity for GABAA_A receptors. Include positive controls (e.g., diazepam) and negative controls (DMSO vehicle) .
  • In vivo PTZ-induced seizures model : Administer the compound (10–100 mg/kg, i.p.) to mice 30 minutes before pentylenetetrazol (PTZ) injection. Monitor seizure latency and severity using Racine’s scale. Perform statistical analysis (ANOVA with post-hoc Tukey test) to compare treated vs. control groups .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to dock the compound into the GABAA_A receptor (PDB ID: 6HUO). Focus on binding residues (e.g., α1-subunit Tyr209, β2-subunit Phe200). Validate results with MD simulations (GROMACS, 100 ns) to assess stability .
  • QSAR modeling : Develop a model using descriptors (logP, polar surface area) and bioactivity data from analogs to predict IC50_{50} values .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma concentration (LC-MS/MS) and brain penetration (logBB) to assess bioavailability.
  • Metabolite identification : Incubate the compound with liver microsomes (human/mouse) and analyze metabolites via UPLC-QTOF.
  • Dose-response reevaluation : Optimize dosing regimens to account for metabolic clearance differences .

Data Analysis and Validation

Q. What statistical approaches are critical for analyzing dose-dependent toxicity?

Methodological Answer:

  • Probit analysis : Calculate LD50_{50} values using mortality data from acute toxicity studies (OECD Guideline 425).
  • Hill slope modeling : Fit dose-response curves (GraphPad Prism) to assess efficacy-toxicity margins .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. Compare with DFT-optimized geometries (B3LYP/6-311++G**) to validate experimental vs. theoretical conformations .

Contradictions and Limitations

  • Bioavailability vs. in vitro potency : High in vitro GABA affinity may not translate to in vivo efficacy due to poor blood-brain barrier penetration. Address via prodrug design (e.g., esterification of acetamide) .
  • Crystallographic vs. solution-phase conformations : Solid-state structures may differ from solution-phase conformers. Validate using variable-temperature NMR .

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